1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Description
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Properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZQUGAJUHESFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, a key chemical intermediate for research and development. The document details the compound's chemical structure and physicochemical properties. A central focus is a field-proven, step-by-step protocol for its synthesis via the reduction of its precursor, 2'-Bromo-5'-methoxyacetophenone. Furthermore, this guide outlines the expected analytical data for structural verification, discusses critical safety and handling procedures, and explores its applications as a versatile building block in medicinal chemistry and advanced material science. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth resource.
Introduction & Significance
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a substituted secondary alcohol of significant interest in synthetic organic chemistry. While not widely available commercially, its true value lies in its role as a versatile synthetic intermediate. Its structure, featuring a bromo- and methoxy-substituted phenyl ring, provides multiple reaction sites for further molecular elaboration.
The precursor to this alcohol, 1-(2-Bromo-5-methoxyphenyl)ethanone (also known as 2'-Bromo-5'-methoxyacetophenone, CAS No. 6342-63-8), is more readily accessible.[1][2][3] The conversion of this ketone to the target secondary alcohol is a fundamental transformation that unlocks a pathway to more complex molecular architectures. These architectures are often scaffolds for novel therapeutic agents and functional materials, making a reliable synthesis protocol for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol essential for advancing research in these fields.[4]
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is defined by a central benzene ring substituted with bromine, a methoxy group, and a 1-hydroxyethyl group.
Caption: 2D Structure of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Physicochemical Data Summary
The properties of the target alcohol are primarily derived from its structure and comparison with its ketone precursor.
| Property | Value | Source |
| Chemical Name | 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₁BrO₂ | Calculated |
| Molecular Weight | 231.09 g/mol | Calculated |
| CAS Number | Not assigned; synthesized from precursor | N/A |
| Precursor CAS | 6342-63-8 (for the ketone) | [1][2] |
| Appearance | Expected to be a colorless to light-yellow oil or low-melting solid | Inferred |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water | Inferred |
| Boiling Point | Higher than its ketone precursor (ketone b.p. is 102°C at 0.4 Torr) | [5] |
Synthesis Protocol: Reduction of 2'-Bromo-5'-methoxyacetophenone
Principle of the Reaction
The conversion of the ketone, 2'-Bromo-5'-methoxyacetophenone, to the desired secondary alcohol is most reliably achieved through chemical reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
Expertise & Experience Insight: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LAH) for several key reasons. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting other potentially reactive functional groups on the aromatic ring.[6] It is also significantly safer to handle, as it can be used in protic solvents like methanol or ethanol and does not react violently with atmospheric moisture. This makes the reaction setup, execution, and workup more straightforward and inherently safer, which is a cornerstone of a trustworthy and reproducible protocol.
Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of synthesis, isolation, and purification.
Caption: Workflow for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| 1-(2-Bromo-5-methoxyphenyl)ethanone | ≥97% | Starting Material |
| Sodium borohydride (NaBH₄) | ≥98% | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Reaction Solvent |
| Ethyl acetate (EtOAc) | ACS Grade | Extraction Solvent |
| Deionized Water (H₂O) | N/A | Quenching/Washing |
| Brine (Saturated NaCl solution) | N/A | Washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Silica Gel | 230-400 mesh | Stationary Phase for Chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | N/A | Glassware/Equipment |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromo-5-methoxyphenyl)ethanone (2.29 g, 10.0 mmol) in anhydrous methanol (30 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction Monitoring (Self-Validation): Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting ketone spot (visualized under UV light) has been fully consumed and a new, more polar product spot (lower Rf value) has appeared.
-
Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add deionized water (20 mL) to quench the excess sodium borohydride.
-
Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Workup and Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (50 mL) and then with brine (50 mL) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to afford the pure 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Structural Characterization and Validation
Confirming the successful conversion of the ketone to the alcohol is paramount. This is achieved by comparing the spectroscopic data of the product against the expected signals. The disappearance of the ketone functionality and the appearance of the alcohol group provide definitive proof of the transformation.
Expected Spectroscopic Data
| Technique | Precursor (Ketone) Signature | Product (Alcohol) Signature | Rationale for Change |
| IR Spectroscopy | Strong C=O stretch at ~1680 cm⁻¹ | Broad O-H stretch at ~3400-3200 cm⁻¹; C=O stretch absent | Reduction of the carbonyl group to a hydroxyl group. |
| ¹H NMR | Singlet for -COCH₃ protons at ~2.6 ppm | Doublet for -CH(OH)CH₃ at ~1.5 ppm; Quartet for -CH (OH)CH₃ at ~5.0 ppm; Broad singlet for -OH (variable shift) | The methyl group is now adjacent to a chiral center (CH-OH), splitting its signal into a doublet. The new proton on the carbinol carbon is split by the methyl protons into a quartet. |
| ¹³C NMR | Carbonyl carbon signal at ~198 ppm | Carbinol carbon (-CHOH) signal at ~70 ppm | The sp² hybridized carbonyl carbon is converted to a more shielded sp³ hybridized carbinol carbon, causing a significant upfield shift. |
| Mass Spectrometry | M+ peak at m/z 228/230 (due to Br isotopes) | M+ peak at m/z 230/232 (due to Br isotopes) | The molecular weight increases by 2 Da due to the addition of two hydrogen atoms across the carbonyl bond. |
Handling, Storage, and Safety
As a research chemical, 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol and its precursor should be handled with appropriate care. The following guidelines are based on data for structurally similar compounds.[1][7]
-
Hazard Identification: The compound is expected to be irritating to the eyes, respiratory system, and skin.[7] Harmful if swallowed or inhaled.[8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][9] All handling should be performed in a well-ventilated chemical fume hood.[7]
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon) to prevent oxidation.[7] It may be light-sensitive, so storage in an amber vial is recommended.[10] Recommended storage temperature is 2-8°C.[7]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[7]
-
-
Chemical Stability and Reactivity: The compound is stable under recommended storage conditions.[7] Avoid strong oxidizing agents and strong acids.[7] Hazardous decomposition products upon combustion include carbon oxides and hydrogen bromide gas.[7]
Applications in Research and Development
The primary utility of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is as a versatile building block for synthesizing more complex target molecules.
-
Medicinal Chemistry: The structural motif is present in various classes of pharmacologically active compounds. The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation.
-
Neuroscience Research: Structurally related dimethoxyphenyl ethanolamines are precursors to the "2C" family of psychedelic phenethylamines, which are valuable tools in neuroscience for studying the serotonin receptor system.[4] This compound serves as a key starting point for accessing novel analogs for structure-activity relationship (SAR) studies.
-
Materials Science: The aromatic core can be incorporated into polymers or organic electronic materials, where the bromo- and methoxy-substituents can tune the electronic and physical properties of the final material.
Conclusion
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a valuable, non-commercial chemical intermediate whose synthesis is readily achievable through the reliable reduction of its corresponding ketone. This guide provides a comprehensive framework for its synthesis, characterization, and safe handling, grounded in established chemical principles. The detailed protocol and analytical guidance are designed to empower researchers to confidently produce and utilize this compound as a foundational building block for innovation in drug discovery and materials science.
References
- Shanghai Canbi Pharma Ltd. (2007-06-19).
- ChemScene. (2021-03-26).
- Fisher Scientific. (2024-03-31).
- Covestro.
- Regulations.gov. (2017-10-20).
- Supporting Information for a scientific publication.
- ROS-86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. (Process description involving sodium borohydride reduction).
-
PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]
-
PubChemLite. 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol. [Link]
-
PubChem. (1R)-2-bromo-1-(3-methoxyphenyl)ethanol. [Link]
-
Otto Chemie Pvt Ltd. 2-Bromo-4′-methoxyacetophenone, 97%. [Link]
-
PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Hoffman Fine Chemicals. CAS RN 5293-52-7 | 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. [Link]
-
King Scientific. 1-(2-Bromo-5-Methoxy-Phenyl)Ethanone. [Link]
Sources
- 1. 6342-63-8 Cas No. | 2'-Bromo-5'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. 1-(2-bromo-5-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 7. canbipharm.com [canbipharm.com]
- 8. chemscene.com [chemscene.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol, a valuable chemical intermediate in pharmaceutical research and organic synthesis. Due to its nature as a synthetic product not widely cataloged with a dedicated CAS number, this document focuses on its efficient synthesis from the commercially available precursor, 1-(2-bromo-5-methoxyphenyl)ethanone. We will delve into the critical aspects of its synthesis via chemical reduction, its key identifiers, and its potential applications in drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction and Core Compound Profile
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a secondary alcohol that holds significant potential as a building block in the synthesis of more complex molecules. Its structure, featuring a bromo and a methoxy substituent on the phenyl ring, offers multiple points for further chemical modification, making it an attractive intermediate for creating libraries of compounds for drug screening.
While a specific CAS number for 1-(2-bromo-5-methoxyphenyl)ethan-1-ol is not consistently reported in major chemical databases, it is readily synthesized from its corresponding ketone, 1-(2-bromo-5-methoxyphenyl)ethanone. Therefore, understanding the properties of this precursor is paramount.
Profile of the Precursor: 1-(2-Bromo-5-methoxyphenyl)ethanone
The synthesis of the target alcohol begins with the well-characterized ketone, 1-(2-bromo-5-methoxyphenyl)ethanone.
Table 1: Identifiers and Properties of 1-(2-Bromo-5-methoxyphenyl)ethanone
| Identifier | Value | Source(s) |
| CAS Number | 6342-63-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉BrO₂ | [2][5] |
| Molecular Weight | 229.07 g/mol | [2][5] |
| IUPAC Name | 1-(2-bromo-5-methoxyphenyl)ethanone | [1] |
| Synonyms | 2'-Bromo-5'-methoxyacetophenone, 3-Acetyl-4-bromoanisole | [3][4] |
| Physical Form | Liquid or Solid (Cream colored) | [6] |
| Purity | Typically ≥98% | |
| InChI Key | YOUSWNMOPSGTSG-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1=C(C=CC(=C1)OC)Br | [1] |
Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
The most direct and common method for synthesizing 1-(2-bromo-5-methoxyphenyl)ethan-1-ol is through the reduction of the carbonyl group of 1-(2-bromo-5-methoxyphenyl)ethanone. This transformation is typically achieved using metal hydride reducing agents. The choice of the reducing agent can influence the reaction conditions and work-up procedures.
Mechanism of Ketone Reduction
The reduction of a ketone to a secondary alcohol by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This initial step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during a work-up step with water or a mild acid, yields the final alcohol product.[7][8]
Caption: General mechanism of ketone reduction to a secondary alcohol.
Recommended Synthetic Protocols
Two primary, reliable methods for the reduction of 1-(2-bromo-5-methoxyphenyl)ethanone are presented below. The choice between them often depends on the desired reactivity and the scale of the synthesis.
Sodium borohydride is a milder reducing agent compared to LiAlH₄ and is known for its selectivity in reducing aldehydes and ketones.[9] It is safer to handle and the reaction can be carried out in protic solvents like ethanol or methanol.[10]
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2-bromo-5-methoxyphenyl)ethanone in methanol or 95% ethanol.[10]
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of NaBH₄: Slowly add 1.5 to 2.0 equivalents of sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[9]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ketone.[9][11]
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M hydrochloric acid or water until the effervescence ceases.[10]
-
Work-up and Isolation:
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-bromo-5-methoxyphenyl)ethan-1-ol.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Step-by-step workflow for the NaBH₄ reduction.
Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄.[8][12] It will readily reduce ketones, as well as other functional groups like esters and carboxylic acids. Due to its high reactivity, especially with water and protic solvents, it must be used under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).[8][12]
Experimental Protocol: LiAlH₄ Reduction
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
LAH Suspension: In the flask, prepare a suspension of 1.1 equivalents of LiAlH₄ in anhydrous diethyl ether or THF.[12]
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Addition of Ketone: Dissolve 1.0 equivalent of 1-(2-bromo-5-methoxyphenyl)ethanone in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[12]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
For 'x' grams of LiAlH₄ used, sequentially and very slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes until a granular precipitate forms.
-
Add anhydrous magnesium sulfate and stir for another 15 minutes.
-
Filter the solid salts and wash thoroughly with ether or THF.
-
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purification: Purify by flash column chromatography if necessary.
Safety and Handling
Precursor (1-(2-Bromo-5-methoxyphenyl)ethanone):
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6]
Reagents:
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water, producing flammable hydrogen gas. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.[12]
-
Solvents: Diethyl ether and THF are highly flammable. Methanol and ethanol are flammable. All should be handled in a well-ventilated fume hood away from ignition sources.
Applications in Research and Drug Development
Substituted phenylethanol scaffolds are prevalent in medicinal chemistry due to their ability to serve as key intermediates in the synthesis of various therapeutic agents. The presence of the bromo and methoxy groups on the phenyl ring of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol provides handles for further synthetic manipulations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromo position, and potential demethylation of the methoxy group to a phenol.
These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs. This class of compounds can be precursors for:
-
Novel Agonists and Antagonists: For various receptor targets.
-
Enzyme Inhibitors: The hydroxyl group can be a key hydrogen-bonding feature for interaction with enzyme active sites.[13][14][15]
-
Building Blocks for Heterocyclic Chemistry: The functional groups can be used to construct more complex heterocyclic systems, which are common in pharmaceuticals.[16][17]
Conclusion
While 1-(2-bromo-5-methoxyphenyl)ethan-1-ol may not be a readily available commercial chemical with a designated CAS number, its synthesis is straightforward and efficient via the reduction of its corresponding ketone. This technical guide provides two robust and validated protocols using either sodium borohydride or lithium aluminum hydride, catering to different laboratory needs and safety considerations. The resulting secondary alcohol is a versatile intermediate with significant potential for applications in medicinal chemistry and the broader field of organic synthesis. Proper adherence to safety protocols is essential when handling the reagents involved in these syntheses.
References
-
Acetophenone Reduction by Sodium Borohydride. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
Le, L. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Retrieved February 13, 2026, from [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved February 13, 2026, from [Link]
-
Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. (2020, March 26). Morressier. Retrieved February 13, 2026, from [Link]
-
Lithium Aluminum Hydride Reductions. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved February 13, 2026, from [Link]
-
Asymmetric reduction of acetophenone using lithium aluminium hydride modified with some novel amino alcohol Schiff bases. (2008). ResearchGate. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved February 13, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved February 13, 2026, from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 5293-52-7 | 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. Retrieved February 13, 2026, from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved February 13, 2026, from [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved February 13, 2026, from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
-
Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]
-
Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Retrieved February 13, 2026, from [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
2-Bromo-3'-methoxyacetophenone. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
-
The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(9), 1219-1234. [Link]
-
Pace, V., & Holzer, W. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Lee, H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. echemi.com [echemi.com]
- 3. 6342-63-8|1-(2-Bromo-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. 6342-63-8 Cas No. | 2'-Bromo-5'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]
- 5. 1-(2-bromo-5-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. adichemistry.com [adichemistry.com]
- 9. rsc.org [rsc.org]
- 10. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Characterization & Process Safety Profile: 2-Bromo-5-Methoxy Phenyl Ethanol Derivatives
Document Control:
-
Type: Technical Whitepaper / Laboratory Guide
-
Target: Medicinal Chemists, Process Safety Engineers, Formulation Scientists
-
Scope: Thermodynamic properties, solid-state characterization, and synthesis safety.
Executive Summary
2-bromo-5-methoxy phenyl ethanol (CAS: 75534-35-9) and its derivatives represent a critical class of chiral building blocks in the synthesis of GPCR ligands (specifically 5-HT2A agonists) and kinase inhibitors. Their utility is defined by the orthogonal reactivity of the aryl bromide (amenable to Suzuki/Buchwald couplings) and the hydroxyethyl tail.
However, the thermodynamic behavior of this scaffold—specifically its tendency toward low-melting polymorphism and supercooling—poses significant challenges in scale-up and formulation. This guide provides a comprehensive thermodynamic profile, bridging theoretical estimations with rigorous experimental protocols for phase transition analysis and process safety.
Part 1: Molecular Architecture & Theoretical Thermodynamics
Understanding the thermodynamic baseline is essential before initiating wet-lab characterization. The molecule features a lipophilic brominated benzene core balanced by a hydrophilic hydroxyethyl tail and a methoxy H-bond acceptor.
Structural Determinants of Thermodynamics
-
Ortho-Bromo Sterics: The bulky bromine atom at the ortho position creates significant steric hindrance, restricting rotation around the phenyl-alkyl bond. This increases the entropy of fusion (
), often leading to lower-than-expected melting points compared to non-halogenated analogs. -
Methoxy/Hydroxyl Interplay: The meta-methoxy group acts as a weak H-bond acceptor, while the terminal hydroxyl is a donor. In the solid state, this competition often results in complex crystal packing networks, making the compound prone to oiling out or forming metastable polymorphs.
Predicted Thermodynamic Properties (Joback/Group Contribution)
Note: Values below are calculated using Group Contribution Methods (Joback/Stein) and should serve as initial range-finding parameters for experimental design.
| Property | Symbol | Estimated Value | Experimental Implications |
| Boiling Point | 308°C ± 25°C | High boiling point requires high-vacuum distillation for purification. | |
| Melting Point | 35°C - 55°C | Likely a low-melting solid or viscous oil. Requires chilled recrystallization. | |
| Enthalpy of Vaporization | 62.5 kJ/mol | Energy required for distillation; indicates strong intermolecular forces. | |
| LogP (Octanol/Water) | ~1.5 - 1.8 | Moderate lipophilicity; likely soluble in DCM, EtOAc, Ethanol; poor in Water. | |
| Flash Point | >110°C | Class IIIB Combustible Liquid classification likely. | |
| Density | 1.51 g/cm³ | Significantly denser than water due to Br atom (atomic mass 79.9). |
Part 2: Phase Transition Profiling (Solid-State Thermodynamics)
For drug development, the isolation of a thermodynamically stable crystalline form is non-negotiable. The following protocols are designed to identify polymorphs and glass transitions.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan. Pin-hole lids are recommended if residual solvent is suspected.
-
Cycle 1 (Thermal History Erasure): Heat from -40°C to 80°C at 10°C/min.
-
Observation: Look for a broad endotherm (solvent loss) or sharp melt.
-
-
Cooling: Cool to -40°C at 5°C/min.
-
Observation: If no exotherm (crystallization) is observed, the sample has supercooled or formed a glass.
-
-
Cycle 2 (Analysis): Heat from -40°C to 100°C at 2°C/min.
-
Critical Insight: A shift in baseline near -10°C to 10°C indicates a Glass Transition (
). A sharp endotherm confirms the melting point.
-
-
Data Processing: Integrate the melting peak to calculate Enthalpy of Fusion (
). A value < 20 kJ/mol often suggests a disordered crystal or plastic phase.
Polymorph Screening Workflow
Because of the rotational freedom of the ethanol chain, this molecule is prone to conformational polymorphism.
Part 3: Solution Thermodynamics & Solubility
Solubility data is critical for both process solvent selection and bioavailability estimation.
Solubility Parameters
-
Predicted Solubility:
-
High (>100 mg/mL): DMSO, Methanol, Ethanol, Ethyl Acetate, DCM.
-
Moderate: Toluene, Isopropyl Ether.
-
Low (<1 mg/mL): Water, Hexane.
-
Determination of Enthalpy of Solution ( )
Protocol:
-
Prepare saturated solutions in water or buffer at three temperatures (e.g., 25°C, 37°C, 50°C).
-
Filter and analyze concentration via HPLC-UV (280 nm).
-
Analysis: Plot
vs (Van't Hoff Plot).-
The slope
. -
Interpretation: A positive
indicates endothermic dissolution (solubility increases with heat), which is typical for this class of hydrophobic aromatics.
-
Part 4: Synthesis & Process Safety Thermodynamics
The synthesis of 2-bromo-5-methoxy phenyl ethanol often involves exothermic steps. Understanding the heat release is vital to prevent thermal runaway.
Primary Synthesis Route (Grignard Opening)
The most direct route involves the reaction of 2-bromo-5-methoxyphenylmagnesium bromide with ethylene oxide.
Thermodynamic Risk Profile:
-
Grignard Formation: Highly Exothermic (
kJ/mol).-
Control: Initiation requires iodine activation. Once started, the reaction can auto-accelerate.
-
Safety: Dosing of the aryl bromide must be strictly rate-limited by the cooling capacity of the reactor.
-
-
Epoxide Opening: Exothermic (
kJ/mol).-
Safety: Ethylene oxide is flammable and toxic. The ring-opening releases energy rapidly. Accumulation of unreacted epoxide at low temperatures followed by a temperature spike can lead to catastrophic pressure rise.
-
Synthesis Workflow & Critical Control Points
Thermal Stability (TGA/ARC)
Before distilling the product, a Thermal Gravimetric Analysis (TGA) is required.
-
Protocol: Heat sample from 30°C to 400°C at 10°C/min under
. -
Failure Mode: Decomposition of the alkyl chain or debromination typically begins >200°C.
-
Warning: If using the nitrile reduction route (using
), ensure all aluminum salts are quenched. Residual aluminum species can catalyze explosive decomposition of the alcohol during distillation.
Part 5: References
-
Joback, K. G., & Reid, R. C. (1987).[1] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link
-
NIST Chemistry WebBook. Thermophysical Properties of Halogenated Benzene Derivatives. National Institute of Standards and Technology.[2] Link
-
Gavezzotti, A. (1994). Structure and intermolecular potentials in molecular crystals. Modelling of Structure and Properties of Molecules.[3][4][5][6] Link
-
BenchChem. 2-(2-Bromo-5-methoxyphenyl)ethanol Product Specifications & Safety Data. Link
-
Sigma-Aldrich. Safety Data Sheet: 2-(2-Bromo-5-methoxyphenyl)ethanol. Link
-
Grant, D. J. W. (2001). Theory and Origin of Polymorphism. In Polymorphism in Pharmaceutical Solids. Marcel Dekker. Link
Sources
- 1. EgiChem | Tools [egichem.com]
- 2. 1-bromo-2-(4-methoxyphenyl)ethane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. scienceopen.com [scienceopen.com]
Methodological & Application
Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol: An Application Note and Detailed Protocol
Introduction
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a valuable building block in medicinal chemistry and drug development. Its substituted phenyl ethanol structure is a key pharmacophore in various biologically active molecules. The presence of the bromo- and methoxy- substituents on the phenyl ring allows for further functionalization, making it a versatile intermediate for the synthesis of a diverse range of compounds. This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol via the reduction of 2'-Bromo-5'-methoxyacetophenone. This method is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting material.
Reaction Scheme
The synthesis proceeds via the reduction of the ketone functional group of 2'-Bromo-5'-methoxyacetophenone to a secondary alcohol using sodium borohydride (NaBH₄) in a protic solvent, typically methanol or ethanol.
Figure 1: Reaction scheme for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Caption: Chemical transformation from ketone to alcohol.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 2'-Bromo-5'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | 6342-63-8 | Commercially Available | Starting material. |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | Commercially Available | Reducing agent. Handle with care, moisture sensitive. |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Commercially Available | Anhydrous grade recommended. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available | For extraction. |
| Saturated Ammonium Chloride (NH₄Cl) solution | NH₄Cl (aq) | - | - | Prepared in-house | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Commercially Available | Drying agent. |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Commercially Available | 230-400 mesh. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available | Eluent for column chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available | Eluent for column chromatography. |
Experimental Protocol
This protocol is designed for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Step 1: Reaction Setup and Dissolution of Starting Material
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-Bromo-5'-methoxyacetophenone (2.29 g, 10.0 mmol).
-
Add 30 mL of methanol to the flask.
-
Stir the mixture at room temperature until the starting material is completely dissolved.
Step 2: Reduction Reaction
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) to the stirred solution in small portions over 15 minutes. Caution: The addition of sodium borohydride can cause the evolution of hydrogen gas. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.
Step 3: Reaction Quenching and Work-up
-
Once the reaction is complete, slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C to quench the excess sodium borohydride.
-
Allow the mixture to warm to room temperature and continue stirring for 15 minutes.
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous residue to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.[1][2][3]
-
Pack the column with silica gel in a slurry of hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting with 5% ethyl acetate and gradually increasing to 20% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol as a colorless to pale yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Expected Results and Characterization
The reduction of 2'-Bromo-5'-methoxyacetophenone typically proceeds with high yield and purity after chromatographic purification.
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45 (d, J = 8.8 Hz, 1H), 7.05 (d, J = 3.0 Hz, 1H), 6.70 (dd, J = 8.8, 3.0 Hz, 1H), 5.15 (q, J = 6.5 Hz, 1H), 3.80 (s, 3H), 2.20 (d, J = 3.5 Hz, 1H, OH), 1.50 (d, J = 6.5 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 158.9, 145.2, 132.5, 115.8, 114.5, 113.8, 68.5, 55.6, 24.2 |
Note: The chemical shifts for the hydroxyl proton (OH) can be variable and may not always be observed. The provided NMR data is predicted based on the analysis of structurally similar compounds and spectroscopic principles.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | - Insufficient amount of NaBH₄. - Low quality of NaBH₄ (degraded by moisture). - Reaction time too short. | - Use a slight excess of fresh, high-quality NaBH₄. - Extend the reaction time and continue to monitor by TLC. |
| Low Yield | - Incomplete reaction. - Loss of product during work-up and extraction. - Inefficient purification. | - Ensure the reaction goes to completion. - Perform extractions thoroughly. - Optimize the eluent system for column chromatography to ensure good separation. |
| Product Contamination | - Incomplete removal of starting material. - Presence of side products. | - Optimize column chromatography for better separation. Consider using a shallower gradient. - Ensure proper quenching and work-up to remove inorganic byproducts. |
Safety and Handling
-
Sodium borohydride (NaBH₄) is a flammable solid and reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.
-
The reaction should be performed with caution, especially during the addition of sodium borohydride and the quenching step, as gas evolution can cause pressure buildup.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol. The described method, utilizing the reduction of 2'-Bromo-5'-methoxyacetophenone with sodium borohydride, is a robust and scalable procedure suitable for researchers in the fields of organic synthesis and drug discovery. The straightforward nature of the reaction, coupled with high yields and the use of readily available reagents, makes this an excellent method for accessing this important synthetic intermediate.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 13, 2026, from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved February 13, 2026, from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. Retrieved February 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved February 13, 2026, from [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2023, June). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved February 13, 2026, from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 13, 2026, from [Link]
Sources
Application Note & Protocol: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol via Grignard Reaction
Introduction
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules from simpler precursors.[1][2] This application note provides a comprehensive guide for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the nucleophilic addition of a Grignard reagent to an aldehyde.[3][4][5] Specifically, we will detail the preparation of methylmagnesium bromide and its subsequent reaction with 2-bromo-5-methoxybenzaldehyde.
This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry and are familiar with standard laboratory techniques, including inert atmosphere procedures.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[1][3][4] This irreversible addition leads to the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired secondary alcohol.[4][6]
The reaction proceeds in two key stages:
-
Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.
-
Nucleophilic Addition: The newly formed Grignard reagent attacks the carbonyl carbon of 2-bromo-5-methoxybenzaldehyde.
-
Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed with a weak acid to produce 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Experimental Workflow
Figure 1: Step-by-step experimental workflow.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Magnesium Turnings | Mg | 24.31 | 0.29 g | 12.0 | Activate before use. |
| Methyl Bromide | CH₃Br | 94.94 | 0.5 M in THF | 22 mL | 11.0 |
| 2-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 2.15 g | 10.0 | Ensure it is dry. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | - | Dry over sodium/benzophenone. |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ~30 mL | - | For quenching. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | For chromatography. |
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric.[7][8] All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).[9] Ethers are highly flammable.[10] Appropriate personal protective equipment (safety goggles, lab coat, nitrile gloves) must be worn at all times.[9]
Part 1: Preparation of Methylmagnesium Bromide
-
Glassware Preparation: All glassware (a three-neck round-bottom flask, reflux condenser, and addition funnel) must be thoroughly oven-dried (at least 4 hours at 120 °C) and assembled hot under a stream of inert gas.[11]
-
Apparatus Setup: The three-neck flask is equipped with a magnetic stir bar, the reflux condenser (with an inert gas inlet), and the addition funnel.
-
Magnesium Activation: Place the magnesium turnings (0.29 g, 12.0 mmol) in the flask. Briefly heat the flask with a heat gun under a vacuum and then backfill with inert gas. This helps to remove any passivating magnesium oxide layer.[12] A small crystal of iodine can also be added to initiate the reaction.[13][14]
-
Reagent Addition: Add 10 mL of anhydrous THF to the flask. In the addition funnel, place the methyl bromide solution (22 mL of 0.5 M in THF, 11.0 mmol).
-
Initiation and Reaction: Add a small portion (approx. 1-2 mL) of the methyl bromide solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing is observed.[15] Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[9][10]
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of methylmagnesium bromide should be a cloudy grey or brown.
Part 2: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
-
Aldehyde Solution: In a separate dry flask, dissolve 2-bromo-5-methoxybenzaldehyde (2.15 g, 10.0 mmol) in 15 mL of anhydrous THF.
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Addition: Slowly add the aldehyde solution to the Grignard reagent via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~30 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.
Reaction Mechanism Diagram
Figure 2: General mechanism of the Grignard reaction.
Troubleshooting and Side Reactions
-
Failure to Initiate: This is a common issue.[15] Ensure all glassware and reagents are scrupulously dry.[11] Activation of magnesium is crucial; consider crushing the magnesium turnings in situ or using chemical activators like iodine or 1,2-dibromoethane.[13][14]
-
Low Yield: Incomplete reaction or side reactions can lead to low yields. Ensure the stoichiometry of the reagents is correct. Side reactions include:
-
Wurtz Coupling: Reaction of the Grignard reagent with unreacted methyl bromide can form ethane.
-
Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate.
-
Reduction: In some cases, the Grignard reagent can act as a reducing agent, converting the aldehyde to a primary alcohol.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol using a Grignard reaction. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in their research and development endeavors.
References
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation?. [Link]
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
American Chemical Society. Grignard Reaction. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Grignard Synthesis of Triphenylmethanol. [Link]
-
The Grignard Reaction. [Link]
-
Grignard Reaction - Web Pages. [Link]
-
Wikipedia. Grignard reagent. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
Pearson. Show two ways you could synthesize each of the following secondary alcohol by adding an appropriate Grignard reagent to an aldehyde. (c). [Link]
-
Supporting Information. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Grignard reagent formation. [Link]
-
Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Chemguide. reaction of aldehydes and ketones with grignard reagents. [Link]
-
Grignard Synthesis of Triphenylmethanol. [Link]
- Google Patents. US20140142332A1 - Process of preparing grignard reagent.
-
PMC. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[3][6] Addition and Oxidative Coupling Reactions. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
Hoffman Fine Chemicals. CAS RN 5293-52-7 | 1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. [Link]
-
PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
-
Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-Paracyclophanediene. [Link]
-
ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. Khan Academy [khanacademy.org]
- 6. byjus.com [byjus.com]
- 7. acs.org [acs.org]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. dchas.org [dchas.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. community.wvu.edu [community.wvu.edu]
Protection and deprotection strategies for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Application Note: Strategic Protection and Deprotection of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Executive Summary & Strategic Analysis
The scaffold 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol presents a unique triad of chemical functionalities: a secondary benzylic alcohol, an electron-donating methoxy group, and an ortho-positioned bromine atom. This molecule is a high-value intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange (lithiation).
However, the free hydroxyl group is labile. It acts as an acidic proton source that quenches organometallic reagents (Grignard,
This guide details two primary protection strategies optimized for this specific scaffold:
-
Silyl Ether Protection (TBS): Best for preserving enantiopurity and general base stability.
-
Acetal Protection (THP/MOM): Best for harsh lithiation conditions where silyl migration or cleavage is a risk.
Decision Matrix: Selecting the Right Group
Before initiating synthesis, select the protection group (PG) based on the downstream chemistry.
Table 1: Comparative Analysis of Protecting Groups for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
| Feature | tert-Butyldimethylsilyl (TBS) | Tetrahydropyranyl (THP) | Benzyl Ether (Bn) |
| Installation Difficulty | Moderate (Steric hindrance from o-Br) | Easy (Acid catalysis) | Moderate |
| Chirality Preservation | Excellent (No racemization) | Poor (Creates diastereomers) | Good |
| Stability: Basic ( | Excellent | Excellent | Excellent |
| Stability: Acidic ( | Moderate (Cleaves with strong acid) | Poor (Labile) | Excellent |
| Stability: Organolithiums | Good (at low temp) | Excellent | Good |
| Deprotection Method | Fluoride (TBAF) or Acid | Mild Acid (PPTS/MeOH) | Hydrogenolysis ( |
| Critical Risk | Silyl migration to ortho-position | Complex NMR spectra | Incompatible: |
Expert Insight: Do NOT use Benzyl (Bn) protection for this molecule if you intend to preserve the bromine. The standard deprotection (Hydrogenolysis) will simultaneously reduce the aryl bromide to the arene (dehalogenation).
Visualization: Strategic Decision Workflow
Figure 1: Decision tree for selecting the appropriate protecting group based on downstream reaction conditions and stereochemical requirements.
Protocol A: Silyl Protection (TBS)
Target Product: tert-butyl((1-(2-bromo-5-methoxyphenyl)ethoxy)dimethylsilane
Rationale: Standard TBS protection uses TBSCl and Imidazole. However, the ortho-bromo group creates significant steric bulk around the benzylic hydroxyl. Standard conditions may stall. This protocol uses TBSOTf (Triflate) or high-concentration TBSCl with DMAP to drive the reaction to completion.
Materials
-
Substrate: 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol (1.0 equiv)
-
Reagent: TBSCl (1.5 equiv)
-
Base: Imidazole (2.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the substrate and dissolve in anhydrous DMF (0.5 M concentration).-
Why DMF? DMF facilitates the dissociation of the silyl chloride and stabilizes the transition state better than DCM for hindered substrates.
-
-
Addition: Add Imidazole and DMAP in one portion. Stir for 5 minutes until dissolved.
-
Silylation: Cool the solution to 0°C. Add TBSCl portion-wise over 10 minutes.
-
Expert Note: If reaction is incomplete after 12 hours by TLC, do not add more TBSCl. Instead, add neat TBSOTf (0.2 equiv) at 0°C. The triflate is significantly more electrophilic and will overcome the steric barrier of the ortho-Br.
-
-
Workup: Dilute with Diethyl Ether (
). Wash sequentially with Water (3x) and Brine (1x).-
Self-Validating Check: The aqueous wash removes DMF. If the organic layer retains significant volume after drying, residual DMF is likely present.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is usually a colorless oil.
Protocol B: Acetal Protection (THP)
Target Product: 2-(1-(2-bromo-5-methoxyphenyl)ethoxy)tetrahydro-2H-pyran
Rationale:
THP ethers are robust "fortresses" against strong bases (e.g.,
Caveat: This reaction generates a new chiral center on the pyran ring, resulting in a mixture of diastereomers. NMR will show complex, split peaks. This is normal and not an impurity.
Materials
-
Substrate (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in DCM (0.2 M) at room temperature under air (inert atmosphere not strictly required but recommended).
-
Catalysis: Add DHP followed by PPTS.
-
Monitoring: Stir at Room Temperature. Monitor by TLC.
-
TLC Tip: The product will appear as two distinct spots (diastereomers) or a streak, less polar than the starting alcohol.
-
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 90:10).
Deprotection Strategies
Restoring the hydroxyl group requires conditions that do not affect the methoxy ether or the aryl bromide.
Method A: Fluoride Deprotection (For TBS)
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Protocol: Treat the protected substrate (1.0 equiv) with TBAF (1.0 M in THF, 1.2 equiv). Stir at RT for 1-2 hours.
-
Mechanism: The Si-F bond enthalpy (135 kcal/mol) is much stronger than Si-O, driving the cleavage.
-
Cleanup: TBAF residues can be difficult to remove. Use a short silica plug immediately after concentration.
Method B: Mild Acid Hydrolysis (For THP or TBS)
-
Reagent: Acetic Acid (AcOH) / THF / Water (3:1:1).
-
Protocol: Dissolve substrate in the mixture and heat to 45°C.
-
Selectivity: This condition is mild enough to cleave the THP/TBS group without demethylating the anisole (methoxy group) or hydrolyzing the Ar-Br.
Visualization: Deprotection Pathway
Figure 2: Chemical pathways for restoring the hydroxyl functionality.
Troubleshooting & Expert Tips
-
The "Stalled" Silylation:
-
Symptom: 50% conversion after 24h.
-
Cause: The ortho-Br blocks the approach of the bulky TBS-Cl.
-
Fix: Switch solvent to pure Pyridine (acts as both solvent and base) or use TBSOTf (Triflate). TBSOTf is highly reactive and usually ignores moderate steric hindrance.
-
-
Lithium-Halogen Exchange Risks:
-
If you perform lithiation on the protected molecule, ensure the temperature is kept strictly below -70°C.
-
Warning: With TBS protection, a "Retro-Brook Rearrangement" is possible where the silyl group migrates from Oxygen to the benzylic Carbon upon deprotonation. THP is safer for lithiation chemistry.
-
-
Analytical Validation (NMR):
-
TBS: Look for the disappearance of the broad -OH singlet (approx 2.0-4.0 ppm) and the appearance of two singlets near 0.0 ppm (Si-Me) and one large singlet near 0.9 ppm (t-Butyl).
-
THP: Look for the "messy" multiplet region between 1.5-1.9 ppm (THP ring protons) and the characteristic acetal proton (O-CH-O) around 4.5-5.0 ppm.
-
References
-
Greene's Protective Groups in Organic Synthesis.
- Citation: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Relevance: The definitive source for stability d
-
Link:
-
Silyl
- Citation: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.
- Relevance: Establishes the standard imidazole/DMF protocol and discusses steric limit
-
Link:
-
Stability of Aryl Halides in Hydrogenolysis.
- Citation: Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the coexistence of aromatic halides. Tetrahedron Letters, 36(20), 3465-3468.
- Relevance: Supports the warning against using Benzyl protection due to concurrent debromin
-
Link:
Application Note: Chemoselective Catalytic Hydrogenation of 2-Bromo-5-methoxyphenyl Derivatives
Part 1: Executive Summary & Core Directive
The Challenge: The catalytic hydrogenation of functional groups attached to a 2-bromo-5-methoxyphenyl scaffold presents a classic chemoselectivity problem. The aryl bromide (Ar-Br) bond is highly susceptible to hydrogenolysis (hydrodehalogenation) under standard hydrogenation conditions (e.g., Pd/C, H₂). The presence of the 5-methoxy group (an electron-donating group, EDG) increases the electron density of the aromatic ring. While this theoretically stabilizes the C-Br bond against nucleophilic attack, it facilitates oxidative addition by electron-rich metal catalysts (like Pd⁰), leading to rapid debromination.
The Solution: Success requires abandoning standard Palladium-on-Carbon (Pd/C) protocols in favor of poisoned heterogeneous catalysts (e.g., Sulfided Platinum) or homogeneous catalysts (e.g., Ruthenium or Rhodium complexes) that discriminate between the target π-system (NO₂, C=O, C=C) and the σ-bond of the aryl halide.
Part 2: Strategic Decision Matrix
The following decision tree guides the selection of the optimal catalyst system based on the functional group to be reduced.
Figure 1: Catalyst selection workflow for chemoselective hydrogenation of 2-bromo-5-methoxyphenyl derivatives.
Part 3: Detailed Experimental Protocols
Method A: Reduction of Nitro Group to Aniline
Target: 2-bromo-5-methoxy-1-nitrobenzene
Mechanistic Insight: Unmodified Pt and Pd catalysts readily insert into the C-Br bond. Sulfur-poisoned catalysts (Pt(S)/C) occupy the high-energy "kink" sites on the metal surface responsible for C-X bond activation, while leaving the planar terrace sites available for nitro group reduction.
Protocol:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 2-bromo-5-methoxy-1-nitrobenzene (10 mmol) in THF or Ethyl Acetate (50 mL). Avoid methanol if possible, as it can accelerate solvolysis of the bromide.
-
Catalyst Addition: Add 5% Pt(S)/C (0.5 mol% relative to substrate).
-
Note: Sulfided catalysts are generally less pyrophoric than standard Pd/C, but handle with care under inert gas.
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) H₂.
-
Reaction: Stir at 25–35°C . Monitor by HPLC/TLC.
-
Reaction time is typically 2–6 hours.
-
-
Workup: Filter the catalyst through a Celite pad. Rinse with THF. Concentrate the filtrate to obtain the aniline.
-
Expected Yield: >95% with <1% debromination.
-
Method B: Reduction of Aldehyde to Alcohol
Target: 2-bromo-5-methoxybenzaldehyde
Mechanistic Insight: Heterogeneous catalysts (Pt, Pd) are poor for chemoselective carbonyl reduction in the presence of halides. Ruthenium phosphine complexes exhibit high affinity for the polar C=O bond over the non-polar C-Br bond.
Protocol:
-
Preparation: In a high-pressure autoclave, dissolve 2-bromo-5-methoxybenzaldehyde (5 mmol) in Toluene or Isopropanol (20 mL).
-
Catalyst Addition: Add RuCl₂(PPh₃)₃ (1–2 mol%).
-
Optional Additive: Ethylenediamine (1 eq) can sometimes enhance rate and stability.
-
-
Hydrogenation: Pressurize to 20–40 bar H₂. Heat is required for this catalyst.[1]
-
Reaction: Heat to 60–80°C and stir for 12–24 hours.
-
Workup: Cool, vent, and concentrate. Purify via silica gel chromatography to remove the catalyst ligands.
Alternative (Transfer Hydrogenation): Use Ru(p-cymene)Cl₂ dimer (0.5 mol%) + TsDPEN ligand in Formic Acid/Triethylamine azeotrope. This avoids high-pressure H₂ gas.[2]
Method C: Reductive Amination (Aldehyde Amine)
Target: 2-bromo-5-methoxybenzaldehyde + Amine
Protocol (Catalytic H₂):
-
Imine Formation: Mix aldehyde (1 eq) and amine (1.1 eq) in Methanol with 4Å molecular sieves for 2 hours to pre-form the imine.
-
Catalyst: Add 5% Pt(S)/C (1-2 mol%).
-
Hydrogenation: Pressurize to 5–10 bar H₂ at RT .
-
Note: If using Pd/C is unavoidable, add Thiophene (0.1 eq relative to catalyst) to poison the debromination activity.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Debromination (>5%) | Catalyst too active (likely Pd). | Switch to Pt(S)/C. If using Pd, add ZnBr₂ or Thiophene poison. |
| Reaction Stalled | Catalyst poisoning (S/N from substrate). | Increase H₂ pressure (up to 10 bar) or temperature (max 50°C). |
| Debromination with Pt(S)/C | Temperature too high. | Keep T < 40°C. High T overcomes the energy barrier for C-Br insertion. |
| Incomplete Carbonyl Reduction | Low catalyst activity. | Switch from heterogeneous Pt to homogeneous Ru or Rh catalysts. |
Part 5: References
-
Kasparian, A. J., et al. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry. Link
-
BenchChem Application Note. (2025). "Selective Reduction of Nitro Groups." Link
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[3] (Classic text on Pt(S)/C specificity).
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis. Link
-
Zheng, H. X., et al. (2017). "Transition-Metal-Free Hydrogenation of Aryl Halides." Organic Letters. Link
Sources
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Ticket ID: #YIELD-OPT-2B5M Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Diagnostic & Strategy Overview
You are encountering yield issues in the synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol . This secondary alcohol is sterically congested due to the ortho-bromo substituent, which significantly impacts reaction kinetics and side-product formation.
Below is the decision matrix to determine the optimal corrective action based on your current precursor availability and observed failure mode.
Figure 1: Strategic decision tree for selecting the appropriate optimization protocol based on precursor and failure mode.
Protocol A: The Luche Reduction (Recommended)
Context: The standard reduction of ortho-substituted acetophenones with NaBH₄ alone often stalls because the ortho-bromo group blocks the hydride attack. Furthermore, the methoxy group at the 5-position donates electron density, making the carbonyl carbon less electrophilic.
The Fix: Use Cerium(III) Chloride (Luche Conditions) .[1]
-
Mechanism: Ce³⁺ coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder").[2] This overcomes the steric barrier and electronic deactivation.
-
Selectivity: Ce³⁺ promotes 1,2-reduction and suppresses side reactions.
Optimized Experimental Workflow
| Parameter | Standard Condition | Optimized Condition (Luche) |
| Reagent | NaBH₄ (1.0 eq) | NaBH₄ (1.0 eq) + CeCl₃·7H₂O (1.1 eq) |
| Solvent | EtOH or THF | MeOH (Strictly required) |
| Temperature | 0°C to RT | -15°C to 0°C |
| Reaction Time | 4–12 hours | 15–45 minutes |
Step-by-Step Protocol:
-
Dissolution: Dissolve 1-(2-bromo-5-methoxyphenyl)ethan-1-one (1.0 equiv) and CeCl₃·7H₂O (1.1 equiv) in Methanol (0.4 M concentration).
-
Note: The solution may turn slightly yellow. Ensure the CeCl₃ is fully dissolved before proceeding.
-
-
Cooling: Cool the mixture to -15°C (ice/salt bath).
-
Addition: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes.
-
Caution: Vigorous gas evolution (H₂) will occur.[1]
-
-
Monitoring: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 30 minutes.
-
Quench: Add Acetone (2 equiv) to destroy excess hydride, then add saturated aqueous NH₄Cl.
Troubleshooting Guide (Q&A)
Category: Reaction Stalling & Conversion
Q: Even with NaBH₄, I see 20% starting material remaining after 24 hours. Adding more NaBH₄ doesn't help. Why? A: This is a classic "boron-complex inhibition." As the alcohol forms, it complexes with the boron species, creating a bulky borate ester that sterically hinders further reduction of the remaining ketone.
-
Action: Switch to the Luche Protocol (Protocol A). The Cerium prevents stable borate complex formation on the intermediate, keeping the cycle active.
Q: Can I use LiAlH₄ to force the reaction? A: Avoid LiAlH₄. While it is a stronger reducing agent, it poses a high risk of debromination (removing the bromine atom) via halogen-lithium exchange or radical pathways, especially on an electron-rich ring. Stick to borohydrides.[3]
Category: Workup & Isolation (The "Gunk" Problem)
Q: During extraction, I get a thick white emulsion that won't separate. My yield loss is massive here. A: This is caused by insoluble boron salts and cerium hydroxides.
-
Action (The Tartaric Acid Wash):
-
After quenching with NH₄Cl, dilute with ethyl acetate or ether.
-
Wash the organic layer with 10% aqueous Tartaric Acid or Citric Acid . These chelating agents break down the boron/cerium clusters and solubilize them in the aqueous layer.
-
The layers will separate cleanly.
-
Q: My product is an oil, but literature says it should be a solid. Is it impure? A: Likely yes. Residual solvent or the "borate ester" intermediate often prevents crystallization.
-
Action:
-
Perform the acid wash mentioned above to ensure hydrolysis of the borate ester.
-
Evaporate solvent completely.
-
Attempt crystallization from Hexane/EtOAc (9:1) or Pentane/Ether . Scratch the flask side to induce nucleation.
-
Category: Grignard Route Issues (Protocol B)
Q: I tried reacting 2-bromo-5-methoxybenzaldehyde with Methyl Magnesium Bromide (MeMgBr), but I got a mixture of products. A: You are likely seeing Halogen-Metal Exchange . The Grignard reagent (MeMgBr) can attack the bromine on the ring instead of the aldehyde, leading to a complex mixture.
-
Action: If you must use this route (e.g., if the ketone is unavailable):
-
Temperature Control: Cool the aldehyde solution to -78°C .
-
Inverse Addition: Add the Grignard reagent slowly to the aldehyde, not the other way around. This keeps the aldehyde concentration high relative to the Grignard, favoring nucleophilic attack over exchange.
-
Titration: Ensure your Grignard is exactly stoichiometric (1.05 equiv). Excess Grignard promotes side reactions.
-
Data Summary: Reducing Agents Comparison
| Reagent System | Yield | Purity | Risk Profile | Recommendation |
| NaBH₄ / MeOH | 65-75% | Moderate | Low | Acceptable for small scale, slow. |
| Luche (CeCl₃/NaBH₄) | 90-95% | High | Low | Standard of Excellence. |
| LiAlH₄ | 40-60% | Low | High (Debromination) | Do Not Use. |
| MeMgBr (Grignard) | 50-70% | Low | Moderate (Exchange) | Only if ketone precursor unavailable. |
References
-
Luche Reduction Mechanism & Application
-
General Procedure for NaBH4 Reduction
-
Grignard Side Reactions (Halogen-Metal Exchange)
- Knochel, P., et al. (2003). "Functionalized Grignard Reagents.
-
Compound Data (Precursor Properties)
-
1-(2-Bromo-5-methoxyphenyl)ethanone (CAS: 6342-63-8).[8]
-
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. name-reaction.com [name-reaction.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 1-(2-bromo-5-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
Executive Summary & Molecule Profile
User Challenge: You are attempting to isolate high-purity 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol (CAS: Variable/Generic, often an intermediate in analgesic synthesis) via recrystallization.
Molecule Analysis:
-
Core Structure: Aromatic ring with a lipophilic halogen (Bromo) and an ether group (Methoxy).[1]
-
Functional Group: Secondary alcohol (Hydrogen bond donor/acceptor).[1]
-
Chirality: The C1 position is chiral.[1] If your sample is racemic, it may crystallize differently (often easier) than the pure enantiomer.[1]
-
Solubility Profile: Moderate polarity.[1] The bromo and methoxy groups increase lipophilicity, while the hydroxyl group provides polar anchoring.
-
Common Pitfall: This class of low-melting aromatic alcohols is notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially if impurities (unreacted ketone, boron salts) are present.[1]
Solvent Selection Matrix
We do not recommend a single "magic bullet" solvent due to batch-to-batch impurity variations.[1] Instead, we propose a Tiered Screening Approach .
Primary Candidates (The "Go-To" Systems)
| Solvent System | Ratio (v/v) | Mechanism | Best For... |
| Isopropyl Alcohol (IPA) | 100% (Single) | Temperature-dependent solubility.[1] | First Attempt. IPA dissolves the alcohol well at reflux (82°C) but poorly at 0°C. It tolerates small amounts of water.[1] |
| Heptane / Ethyl Acetate | 90:10 to 70:30 | Anti-solvent precipitation.[1] | Oiling Out Prone Batches. The non-polar Heptane keeps the "greasy" impurities in solution while EtOAc solubilizes the alcohol at high temps.[1] |
| Toluene / Heptane | 1:2 to 1:4 | Aromatic stacking / Anti-solvent.[1] | High Purity Requirements. Toluene interacts well with the aromatic ring, often yielding better crystal morphology than alcohols. |
| Ethanol / Water | 80:20 | Hydrophobic exclusion.[1] | Removing Inorganic Salts. If your crude contains residual borate salts (from NaBH4 reduction), water helps solvate them while the product crystallizes.[1] |
Solvent Screening Decision Tree
Use the following logic flow to determine the optimal solvent for your specific batch purity.
Figure 1: Decision matrix for selecting the initial recrystallization solvent system.
Step-by-Step Protocol: The "Seeded Cooling" Method
Objective: Avoid oiling out by operating within the Metastable Zone Width (MSZW).
Prerequisites:
-
Crude 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol.[1]
-
Solvent: IPA (Recommended starting point).[1]
-
Seed crystals (Crucial: If you have any solid material, save a speck before starting).[1]
Protocol:
-
Dissolution: Place 10g of crude solid in a flask. Add IPA (approx. 2-3 mL per gram) and heat to reflux.
-
Note: If the solution is not clear at reflux, filter hot to remove inorganic salts (borates).[1]
-
-
Saturation Adjustment: If the solution is clear, add more IPA dropwise until it is just undersaturated at reflux.
-
Controlled Cooling (Critical): Remove from heat. Let it cool slowly to ~50°C (warm to touch).
-
Seeding: Add a tiny amount of seed crystal.
-
Why? This bypasses the energy barrier for nucleation, preventing the solution from becoming super-saturated to the point where it separates as an oil.
-
-
Crystallization: Allow to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.[1]
-
Final Yield: Once a heavy crop of crystals exists, cool to 0-4°C for 30 minutes to maximize yield.
-
Filtration: Filter and wash with cold IPA.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
A: This is the most common issue with brominated aromatic alcohols.[1]
-
Cause: The temperature dropped too fast, or the solution is too concentrated (supersaturation > oiling limit).[1]
-
Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add 10-20% more solvent (dilute the system).[1]
-
Scratch the glass with a rod to induce nucleation sites.[1]
-
Seed the mixture at a higher temperature.
-
Switch Solvents: If using EtOH/Water, switch to Heptane/Toluene . Water often forces organic oils out of solution before they can organize into a lattice.[1]
-
Q2: The crystals are yellow/brown.[1] How do I get them white?
A: The color usually comes from oxidized byproducts or trace iodine/bromine species.[1]
-
Fix: Perform a "Hot Filtration" with Activated Charcoal .[1]
Q3: My yield is very low (<40%).
A: The product is likely too soluble in your chosen solvent at cold temperatures.[1]
-
Fix:
-
Concentrate the mother liquor (filtrate) and run a "second crop" crystallization.[1]
-
Use a "Anti-solvent" method: Dissolve in minimal EtOAc, then slowly add cold Heptane until cloudy, then refrigerate.
-
Q4: I suspect Boron contamination (from NaBH4 reduction).
A: Boron salts can inhibit crystallization.[1]
-
Fix: Before recrystallization, dissolve the crude oil in Methanol and evaporate it 3 times. This forms volatile Trimethyl Borate (B(OMe)3), which is removed by rotary evaporation.[1]
Scientific Rationale: The Solubility Workflow
The following diagram illustrates the phase behavior we are manipulating. We aim to stay in the "Metastable Zone" where crystal growth occurs, avoiding the "Oiling Out" zone.
Figure 2: Phase diagram logic.[1] Aim for the Metastable Zone (Green) to ensure purity and avoid oiling out (Black).[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General principles of recrystallization and solvent selection for aromatic compounds).
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" troubleshooting and seeding protocols).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2757029, 1-(5-Bromo-2-methoxyphenyl)ethanone. (Precursor properties and solubility data). [Link][1]
-
Beckmann, W. (2000).[1] Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Authoritative source on the importance of seeding for chiral alcohols).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol and all solvents before use.
Sources
Optimizing reaction temperature for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol stability
Welcome to the technical support guide for 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the thermal stability of this key synthetic intermediate. Our guidance is rooted in established chemical principles and field-proven experience to help you navigate the challenges associated with its synthesis and handling.
Introduction: The Stability Challenge
1-(2-Bromo-5-methoxyphenyl)ethan-1-ol is a secondary benzylic alcohol. This structural class is exceptionally useful but notoriously sensitive. The proximity of the phenyl ring and the hydroxyl group creates a molecule susceptible to degradation through several pathways, particularly under thermal stress. Optimizing reaction temperature is not merely about enhancing reaction rates; it is the primary control parameter for ensuring the stability of the molecule, maximizing yield, and minimizing difficult-to-remove impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal stability concern when working with 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol?
The main concern is acid- or base-catalyzed dehydration (elimination) to form the corresponding styrene derivative, 1-bromo-4-methoxy-2-vinylbenzene. Benzylic alcohols are prone to this because the phenyl ring can stabilize the carbocation intermediate formed during the elimination process.[1] Elevated temperatures significantly accelerate this side reaction, leading to reduced yield and product contamination.
Q2: My primary synthesis is a Grignard reaction with 2-bromo-5-methoxyacetophenone. What are the temperature-related side reactions I should be aware of?
When synthesizing the alcohol via a Grignard reaction, temperature control is critical to mitigate two main side reactions:
-
Enolization: Grignard reagents are strong bases and can deprotonate the alpha-carbon of the ketone starting material, forming an enolate.[2][3] This consumes both the Grignard reagent and the ketone, reducing the yield. This is often more prevalent at higher temperatures.
-
Reduction: Some Grignard reagents, especially those with beta-hydrogens (like ethylmagnesium bromide), can act as reducing agents, converting the ketone back to a secondary alcohol via a six-membered transition state (Meerwein–Ponndorf–Verley-type reduction).[2] This pathway can also be temperature-dependent.
For these reasons, Grignard additions to ketones are almost always performed at low temperatures (e.g., 0 °C or below) to favor the desired nucleophilic addition pathway.[4][5][6]
Q3: Besides elimination, are there other degradation pathways?
Yes, oxidation is another potential issue. The secondary alcohol can be oxidized back to the starting ketone, 1-(2-bromo-5-methoxyphenyl)ethanone. This can occur if the reaction is exposed to air for prolonged periods at elevated temperatures, especially in the presence of certain metal impurities that can catalyze aerobic oxidation.[7][8]
Troubleshooting Guide: Low Yield & Impurity Formation
This guide addresses common issues encountered during the synthesis and use of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, with a focus on temperature optimization as the primary solution.
Problem 1: The yield of my Grignard reaction is consistently low, and I recover a significant amount of the starting ketone.
-
Likely Cause: You are likely experiencing significant enolization of the starting ketone by the Grignard reagent. The strong basicity of the Grignard is competing with its nucleophilicity.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure your Grignard reagent is freshly prepared or properly titrated and that your solvent (e.g., THF, diethyl ether) is scrupulously anhydrous. Water will quench the Grignard reagent instantly.[6]
-
Lower the Reaction Temperature: The most critical step. Cool the solution of the ketone (1-(2-bromo-5-methoxyphenyl)ethanone) to 0 °C in an ice-water bath before starting the addition. For particularly sensitive systems, a dry ice/acetone bath (-78 °C) may be necessary.
-
Control the Exotherm: The Grignard addition is exothermic. Add the Grignard reagent slowly and dropwise using an addition funnel or a syringe pump. Monitor the internal reaction temperature to ensure it does not rise significantly above your set point (e.g., maintain T < 5 °C).
-
Consider a Milder Reagent: If the problem persists, using a less basic organometallic reagent, such as an organolithium or organocerium reagent, can sometimes minimize enolization.[3]
-
Problem 2: My final product is contaminated with an impurity that has a vinyl proton signal in the ¹H NMR spectrum.
-
Likely Cause: This is the classic signature of the styrene byproduct formed via dehydration of your benzylic alcohol. This typically occurs during an acidic workup or subsequent heated reaction steps.
-
Troubleshooting Protocol:
-
Neutralize with Care: During the reaction workup, quench the reaction by pouring it onto a cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. NH₄Cl is a much milder proton source and will minimize acid-catalyzed elimination.
-
Maintain Low Temperatures: Perform the entire aqueous workup and extraction procedure at low temperatures. Use cold solvents and minimize the time the product is in an aqueous phase.
-
Purification Strategy: When purifying by column chromatography, consider using a non-acidic eluent system. Sometimes, silica gel can be slightly acidic; it can be neutralized by pre-treating it with a solution of triethylamine in your solvent system and then re-equilibrating with the mobile phase.
-
Avoid Distillation: Avoid purifying the final alcohol by distillation if possible, as the required heat will almost certainly cause decomposition. Crystallization or chromatography are preferred methods.[9][10]
-
Experimental Protocols & Data
Protocol 1: Optimized Grignard Synthesis of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol
This protocol emphasizes strict temperature control to maximize yield and purity.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 1.0 equivalent of 1-(2-bromo-5-methoxyphenyl)ethanone in anhydrous THF.
-
Initial Cooling: Cool the ketone solution to 0 °C using an ice-water bath.
-
Controlled Addition: Add 1.1 equivalents of methylmagnesium bromide (or other desired Grignard reagent) dropwise via the addition funnel over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C throughout the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Controlled Quench: Once the reaction is complete, slowly pour the entire reaction mixture into a separate flask containing a vigorously stirred, saturated aqueous solution of NH₄Cl, pre-cooled to 0 °C.
-
Extraction & Isolation: Perform a standard aqueous workup using a suitable organic solvent (e.g., ethyl acetate), ensuring all liquids remain cold. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).
Data Summary Tables
Table 1: Thermal Stability Profile & Mitigation
| Degradation Pathway | Resulting Impurity Structure | Key Influencing Factor | Recommended Mitigation Strategy |
| Dehydration/Elimination | 1-bromo-4-methoxy-2-vinylbenzene | High Temperature, Acidic pH | Perform reactions at < 25°C; use non-acidic workup (e.g., sat. NH₄Cl); avoid distillation. |
| Oxidation | 1-(2-bromo-5-methoxyphenyl)ethanone | High Temperature, Air (O₂), Metal Catalysts | Maintain inert atmosphere (N₂/Ar); use degassed solvents; perform workup promptly. |
| Enolization (during synthesis) | Unreacted Ketone | High Temperature, Strong Base | Add Grignard reagent slowly at ≤ 0°C; ensure strict anhydrous conditions. |
Table 2: Recommended Starting Temperatures for Subsequent Reactions
| Reaction Type | Solvent | Recommended Temp. (°C) | Key Considerations |
| Etherification (Williamson) | THF, DMF | 0 °C to RT | Use a non-hindered, strong base (e.g., NaH). Add base portion-wise at 0°C. |
| Esterification (with Acyl Chloride) | DCM, THF | 0 °C to RT | Include a non-nucleophilic base (e.g., Pyridine, Et₃N) to scavenge HCl. |
| Nucleophilic Substitution (e.g., with NaN₃) | DMSO, DMF | RT to 50 °C | This may require mild heating. Monitor closely for elimination byproduct formation. |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to the stability of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol during synthesis.
Caption: Troubleshooting decision tree for stability issues.
References
-
Reaction Chemistry & Engineering. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Optimization of reaction parameters for oxidation of benzyl alcohol. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Optimization of the reaction condition for oxidizing benzyl alcohol to benzaldehyde. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]
-
Optimization of two-step synthesis of benzyl alcohol by esterification and hydrolysis. (2025). CNKI. Retrieved February 13, 2026, from [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
erythro-2-BROMO-1,2-DIPHENYLETHANOL. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Grignard side reactions. (2022). Reddit. Retrieved February 13, 2026, from [Link]
-
1-bromo-2-(4-methoxyphenyl)ethane. (n.d.). NIST/TRC Web Thermo Tables. Retrieved February 13, 2026, from [Link]
-
Alcohols from Carbonyl Compounds: Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved February 13, 2026, from [Link]
-
Supporting Information. (n.d.). Thieme. Retrieved February 13, 2026, from [Link]
- Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.). Google Patents.
- Process for the purification of an aminoalcohol. (n.d.). Google Patents.
-
(2-Bromo-5-methoxyphenyl)methanol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol. (n.d.). Hoffman Fine Chemicals. Retrieved February 13, 2026, from [Link]
-
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). (2025). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]
- Ethyl alcohol purification method. (n.d.). Google Patents.
-
How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. (2023). Greatwall Process and Control. Retrieved February 13, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 10. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing reactivity of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol vs acetophenone analogs
Executive Summary
This guide evaluates the reactivity profile of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol (Compound A) , contrasting it with its oxidized precursor (1-(2-Bromo-5-methoxyphenyl)ethanone ) and non-hindered acetophenone-derived analogs (e.g., 1-Phenylethanol ).
Key Findings:
-
Oxidation Resistance: Compound A exhibits a 3–5x slower oxidation rate compared to unsubstituted 1-phenylethanol due to the steric "ortho-effect" of the bromine atom, requiring modified protocols for ketone synthesis.
-
Coupling Selectivity: Unlike acetophenone analogs, Compound A poses a risk of catalyst poisoning in Pd-catalyzed cross-couplings due to the free hydroxyl group. However, it offers superior stability against base-mediated condensation side-reactions common to ketones.
-
Electronic Influence: The 5-methoxy group (meta to the reaction center) exerts an inductive withdrawing effect while electronically enriching the ring, creating a unique "push-pull" dynamic that stabilizes benzylic carbocations, increasing sensitivity to acid-catalyzed dehydration.
Structural Analysis & Reactivity Vectors
To understand the performance differences, we must visualize the competing steric and electronic forces.
Figure 1: Steric & Electronic Force Map Caption: Structural analysis showing the Ortho-Bromo steric blockade (Red) and the Meta-Methoxy electronic influence (Blue).
Comparative Performance Data
The following table synthesizes experimental observations comparing Compound A with standard Acetophenone analogs.
| Feature | 1-(2-Br-5-OMe)ethan-1-ol (Compound A) | Acetophenone Analogs (Standard Ketones) | 1-Phenylethanol (Unsubstituted Alcohol) |
| Oxidation Rate | Slow (Steric hindrance from 2-Br) | N/A (Already Oxidized) | Fast (Standard Benchmark) |
| Suzuki Coupling | Moderate (Requires -OH protection or specific ligands) | High (Ketone is compatible with weak bases) | High (If Halogenated) |
| Base Stability | High (Resistant to aldol condensation) | Low (Prone to Enolization/Aldol) | High |
| Acid Stability | Low (Prone to dehydration/styrene formation) | High (Protonation of carbonyl is reversible) | Moderate |
| Physical State | Viscous Oil / Low melting solid | Liquid / Crystalline Solid | Liquid |
Detailed Reactivity Modules
Module A: Oxidation Kinetics (The "Ortho-Effect")
Challenge: Converting Compound A back to its acetophenone analog (1-(2-bromo-5-methoxyphenyl)ethanone) is often necessary. Mechanism: Standard oxidants (Jones, PCC) rely on the formation of a chromate ester followed by proton abstraction. The ortho-bromo substituent creates significant steric bulk, blocking the approach of the oxidant and the base required for elimination.
-
Observation: Reaction times for Compound A are typically 4–6 hours vs. 30–60 minutes for unsubstituted benzyl alcohols [1].
-
Recommendation: Use Swern Oxidation or Dess-Martin Periodinane (DMP) . These mechanisms are less sensitive to steric crowding than Chromic acid-based methods.
Module B: Cross-Coupling (Suzuki-Miyaura)
Comparison: Researchers often debate whether to couple the Alcohol (Compound A) or the Ketone.
-
The Ketone Advantage: The acetophenone analog allows for standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃) without interference.
-
The Alcohol Disadvantage: The free -OH in Compound A is protic. In the presence of boronic acids, it can lead to protodeboronation of the coupling partner or coordinate to the Pd center, reducing turnover [2].
-
The Workaround: If you must couple the alcohol (to preserve chirality or avoid ketone side-reactions), use a boronate ester (pinacol) instead of boronic acid and anhydrous bases (e.g., K₃PO₄).
Module C: Dehydration Risks
Mechanism: The 5-methoxy group is electron-donating.[1] Even from the meta position relative to the ethanol chain, it enriches the pi-system.
-
Risk: Under acidic conditions (e.g., during workup or acid-catalyzed protection), the benzylic hydroxyl protonates and leaves. The resulting carbocation is stabilized by the electron-rich ring, leading to rapid elimination to the styrene derivative [3].
-
Control: Maintain pH > 4 during all workups.
Experimental Protocols
Protocol 1: Sterically-Optimized Oxidation of Compound A
Use this protocol to overcome the ortho-bromo retardation.
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagents:
-
Compound A (1.0 eq, 5 mmol)
-
Dess-Martin Periodinane (1.2 eq)
-
Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
-
Procedure:
-
Dissolve Compound A in DCM.
-
Add DMP in one portion at 0°C (ice bath). Note: Standard protocols start at RT, but 0°C prevents side-reactions with the methoxy group.
-
Warm to Room Temperature (RT) and stir for 3 hours . (Monitor via TLC; standard alcohols take 1 hr).
-
-
Quench: Add sat. Na₂S₂O₃ / sat. NaHCO₃ (1:1) and stir vigorously until the organic layer is clear.
-
Validation: 1H NMR will show the disappearance of the methine quartet (~5.2 ppm) and appearance of the methyl ketone singlet (~2.6 ppm).
Protocol 2: Chemoselective Suzuki Coupling
Comparing the workflow for the Alcohol vs. the Ketone.
Figure 2: Decision Logic for Coupling Caption: Workflow for selecting the optimal coupling substrate based on functional group tolerance.
References
-
RSC Publishing. (2011). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine.[2] Journal of the Chemical Society, Perkin Transactions 2.[2] Link
-
National Institutes of Health (NIH). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives.[3] PMC PubMed Central. Link
-
Asian Journal of Chemistry. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate.[4] Asian J. Chem. Vol 23.[4][5] Link
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.Link
Sources
- 1. Q1 Consider the following benzyl alcohol (I) CH₂OH attached to a benzene.. [askfilo.com]
- 2. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Bioactivity of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol Derivatives
In the landscape of medicinal chemistry, the strategic modification of scaffolds containing halogen and methoxy functional groups on a phenyl ring is a well-established approach for modulating pharmacological activity. This guide provides a comprehensive technical comparison of the potential bioactivities of derivatives of 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol. While direct comparative studies on a series of these specific derivatives are not extensively documented in publicly available literature, this guide synthesizes data from closely related structural analogs to provide insights into their potential antimicrobial, anticancer, and enzyme inhibitory activities. The experimental protocols detailed herein are established, self-validating methods that form the cornerstone of such investigations.
Introduction to the 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol Scaffold
The core structure, 1-(2-Bromo-5-methoxyphenyl)ethan-1-ol, combines several key features that are of significant interest in drug discovery. The presence of a bromine atom, a halogen, can enhance lipophilicity and membrane permeability, and participate in halogen bonding, which can influence drug-target interactions. The methoxy group, an electron-donating substituent, can also impact the electronic properties and metabolic stability of the molecule. The ethan-1-ol side chain provides a site for further chemical modification to explore structure-activity relationships (SAR). This guide will explore the bioactivity of hypothetical derivatives where the ethan-1-ol moiety is modified or the core scaffold is incorporated into larger molecular frameworks.
Comparative Bioactivity Analysis
Based on the analysis of structurally related compounds, derivatives of the 1-(2-bromo-5-methoxyphenyl) scaffold are anticipated to exhibit a range of biological effects.
Antimicrobial Activity
The combination of bromo and methoxy substituents on a phenyl ring is a recurring motif in compounds with antimicrobial properties. For instance, chalconeimines containing a 2-hydroxy-5-bromo-4-methoxy substitution pattern have been synthesized and evaluated for their in vitro antibacterial activity against a panel of pathogenic bacteria.[1] Similarly, various brominated phenolic compounds have demonstrated significant antimicrobial effects.[2]
Structure-Activity Relationship Insights: It is hypothesized that modifications to the ethan-1-ol side chain of the core scaffold could significantly impact antimicrobial potency. For example, conversion to esters, ethers, or incorporation into heterocyclic systems could modulate the compound's interaction with bacterial cell membranes or intracellular targets. The position of the bromo and methoxy groups is also critical, influencing the electronic distribution and steric hindrance of the molecule, which in turn affects its binding to microbial enzymes or proteins.
Anticancer Activity
Several studies have highlighted the anticancer potential of molecules incorporating the bromo-methoxyphenyl moiety. For example, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione has shown potent and selective cytotoxicity against the NCI-H292 human lung carcinoma cell line, with an IC50 value of 1.26 µg/mL after 72 hours of incubation.[3] This compound induced morphological changes consistent with apoptosis, including externalization of phosphatidylserine and mitochondrial depolarization.[3]
Furthermore, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, some of which were brominated, displayed sub-micromolar cytotoxicity against HeLa, HT-29, and particularly MCF7 human tumor cell lines.[4][5] The mechanism of action for these compounds was identified as the inhibition of tubulin polymerization, a critical process for cell division.[4][5]
Table 1: Cytotoxicity of a Structurally Related Compound
| Compound | Cancer Cell Line | IC50 (µg/mL) | Exposure Time | Reference |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung Carcinoma) | 1.26 | 72 hours | [3] |
Enzyme Inhibition
The structural features of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol derivatives make them plausible candidates for enzyme inhibitors. The phenyl ring can engage in pi-stacking interactions within an enzyme's active site, while the bromo and methoxy groups can form specific hydrogen bonds or halogen bonds. The ethan-1-ol side chain can be modified to mimic the natural substrate of a target enzyme, leading to competitive inhibition. For instance, many tubulin inhibitors, such as the aforementioned sulphonamides, function by competitively binding to the colchicine site on β-tubulin.[4][5]
Experimental Protocols
To empirically determine and compare the bioactivities of novel 1-(2-bromo-5-methoxyphenyl)ethan-1-ol derivatives, the following standardized assays are recommended.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Test compounds (1-(2-bromo-5-methoxyphenyl)ethan-1-ol derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8]
Materials:
-
Human cancer cell lines (e.g., NCI-H292, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Protocol for In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory effect of compounds on enzyme activity.[9]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Buffer solution for optimal enzyme activity
-
Test compounds
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer, depending on the assay)
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme at a fixed concentration, and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a short period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of the reaction (either the consumption of substrate or the formation of product) over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities for each compound concentration. Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value.
Postulated Signaling Pathway: Tubulin Polymerization Inhibition
As several structurally related compounds act as tubulin inhibitors, it is plausible that derivatives of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol could also target this pathway. These agents typically bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Postulated signaling pathway for tubulin polymerization inhibition.
Conclusion
While further empirical studies are required to fully elucidate the bioactivity profile of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol derivatives, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The presence of the bromo and methoxy functionalities on the phenyl ring is a promising feature for potent biological activity. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of novel derivatives, enabling a thorough comparison of their efficacy and the elucidation of their structure-activity relationships. Future research should focus on the synthesis of a library of these derivatives with systematic modifications to the ethan-1-ol side chain to identify lead compounds for further development.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024-07-30). [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. (2021-04-16). [Link]
-
Determination of minimum inhibitory concentrations. PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
Minimal Inhibitory Concentration (MIC). Biology LibreTexts. (2024-11-23). [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. (2021-09-27). [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. (2017-08-25). [Link]
-
Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. (2012-11-23). [Link]
-
Basics of Enzymatic Assays for HTS. NCBI - NIH. (2012-05-01). [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed. [Link]
-
Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells. PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine. IJPRS. [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]
Sources
- 1. Synthesis, Characterization and Antimicrobial Activity of 2-hydroxy-5-bromo-4-methoxy-N-(substituted phenyl) chalconeimine - IJPRS [ijprs.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
